molecular formula C22H24ClN3O5 B2937653 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide CAS No. 921565-38-0

5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide

Cat. No.: B2937653
CAS No.: 921565-38-0
M. Wt: 445.9
InChI Key: BKBCAFYXLOVINB-UHFFFAOYSA-N
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Description

5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chloro-substituted benzamide moiety, a nitro group, and a tetrahydrobenzo[b][1,4]oxazepine ring system, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydrobenzo[b][1,4]oxazepine ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the chloro and nitro groups: Chlorination and nitration reactions are performed on the benzene ring using reagents like thionyl chloride (SOCl2) and nitric acid (HNO3), respectively.

    Coupling with the benzamide moiety: The final step involves coupling the synthesized tetrahydrobenzo[b][1,4]oxazepine intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The carbonyl group in the oxazepine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, base (e.g., sodium hydroxide, NaOH)

Major Products

    Amino derivative: Formed by reduction of the nitro group

    Hydroxyl derivative: Formed by reduction of the carbonyl group

    Substituted derivatives: Formed by nucleophilic substitution of the chloro group

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Biology: It can be used as a tool compound to study the effects of specific molecular modifications on biological systems.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and chloro groups, as well as the oxazepine ring, could play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    5-chloro-N-(5-isobutyl-3,3-dimethyl-4-hydroxy-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness

The presence of both a nitro group and a chloro group, along with the tetrahydrobenzo[b][1,4]oxazepine ring, makes 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

5-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5/c1-13(2)11-25-18-10-15(6-8-19(18)31-12-22(3,4)21(25)28)24-20(27)16-9-14(23)5-7-17(16)26(29)30/h5-10,13H,11-12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBCAFYXLOVINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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